molecular formula C10H12FNO4 B1168146 Phenylpropionic acid, alpha-amino-2-fluoro-4-hydroxy-5-methoxy- CAS No. 114077-01-9

Phenylpropionic acid, alpha-amino-2-fluoro-4-hydroxy-5-methoxy-

Cat. No.: B1168146
CAS No.: 114077-01-9
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Description

Phenylpropionic acid derivatives are a class of organic compounds with diverse biological and chemical applications. The compound phenylpropionic acid, alpha-amino-2-fluoro-4-hydroxy-5-methoxy- is distinguished by its unique substitution pattern:

  • 2-Fluoro substitution: Improves metabolic stability and binding specificity.
  • 4-Hydroxy and 5-methoxy groups: Influence solubility and electronic properties.

Properties

IUPAC Name

2-amino-3-(2-fluoro-4-hydroxy-5-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO4/c1-16-9-3-5(2-7(12)10(14)15)6(11)4-8(9)13/h3-4,7,13H,2,12H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSIQLKAPFWBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(C(=O)O)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenylpropionic acid, alpha-amino-2-fluoro-4-hydroxy-5-methoxy- (commonly referred to as a fluorinated phenylpropionic acid derivative), has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Phenylpropionic acid derivatives typically exhibit unique chemical properties that enhance their biological activity. The specific compound , with modifications such as fluorination and methoxylation, may influence its interaction with biological targets.

Recent studies have highlighted the biocatalytic synthesis of such compounds, where enzymes are utilized to produce chiral amino acids and alcohols efficiently. For instance, the use of lipases has been reported for the synthesis of β-fluorophenyl-substituted β-amino acid enantiomers, showcasing the compound's potential for enantioselective applications in pharmaceuticals .

Biological Activity

The biological activity of phenylpropionic acid derivatives can be categorized into several key areas:

  • Antiviral Activity : Some derivatives have shown promise as inhibitors of viral proteases. For example, a related compound was utilized in the synthesis of AG7088, a rhinovirus protease inhibitor, demonstrating significant antiviral properties .
  • Neuroprotective Effects : Research indicates that certain phenylpropionic acid derivatives may possess neuroprotective properties. In vitro studies have suggested that these compounds can enhance cell viability against neurotoxic agents, providing insights into their potential use in treating neurodegenerative diseases .
  • Enzyme Inhibition : The compound is also being studied for its ability to inhibit key enzymes involved in various metabolic pathways. For example, derivatives with hydroxy groups have been shown to selectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in Alzheimer's disease pathology .

Case Study 1: Antiviral Properties

In a study examining the antiviral efficacy of phenylpropionic acid derivatives, researchers synthesized several fluorinated variants and evaluated their inhibitory effects on rhinovirus replication. The most effective derivative exhibited an IC50 value significantly lower than that of existing antiviral agents, highlighting its potential as a new therapeutic option .

Case Study 2: Neuroprotection in SH-SY5Y Cells

Another investigation focused on the neuroprotective effects of these compounds against amyloid-beta-induced toxicity in SH-SY5Y cells. The results indicated a dose-dependent increase in cell viability with specific derivatives, suggesting their role as protective agents against oxidative stress .

The mechanisms underlying the biological activities of phenylpropionic acid derivatives are complex and multifaceted:

  • Cell Signaling Modulation : These compounds may interact with cell signaling pathways that regulate apoptosis and cell survival. For instance, certain derivatives have been shown to modulate mitochondrial function and induce apoptosis through mitochondrial permeability transition pore opening .
  • Enzyme Interaction : The structural modifications in these compounds enhance their binding affinity to target enzymes, leading to effective inhibition. This is particularly relevant for compounds targeting AChE and BuChE in neurodegenerative disease models .

Data Table: Biological Activity Overview

Biological ActivityMechanismReference
AntiviralInhibition of viral proteases
NeuroprotectiveEnhancement of cell viability
Enzyme InhibitionAChE and BuChE inhibition

Scientific Research Applications

Medicinal Chemistry

Phenylpropionic acid derivatives have been extensively studied for their pharmacological properties. The incorporation of fluorine and other functional groups can significantly affect the compound's bioactivity, making it a valuable scaffold in drug development.

Anticancer Applications

Research indicates that compounds similar to phenylpropionic acid are utilized as intermediates in the synthesis of anticancer agents. For example, 3-amino-3-phenylpropionic acid serves as a key building block for the synthesis of Taxol, a well-known anticancer drug . The structural modifications in phenylpropionic acid may enhance its efficacy against various cancer types.

Analgesic and Antibiotic Development

The compound's derivatives are also investigated for their potential as analgesics and antibiotics. Notably, L-threo 2-amino-3-hydroxy-3-phenylpropionic acid is identified as an intermediate for synthesizing antibiotics like florfenicol and thiamphenicol . These antibiotics are crucial in treating bacterial infections, showcasing the compound's relevance in pharmaceutical applications.

Biochemical Research

Phenylpropionic acid derivatives are explored in biochemical studies to understand their interactions with biological systems.

Protein Function Probing

Modified amino acids like phenylpropionic acid are often used to probe protein functions due to their ability to mimic natural substrates. This application is critical in understanding enzyme mechanisms and developing enzyme inhibitors.

Enantioselective Synthesis

Recent advancements have focused on the enantioselective synthesis of β-amino acids using phenylpropionic acid derivatives as starting materials. These methodologies enhance the production of specific enantiomers that exhibit distinct biological activities, which is vital for developing chiral drugs .

Case Studies

Several case studies highlight the practical applications of phenylpropionic acid derivatives:

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of a fluorinated derivative of phenylpropionic acid. The results indicated significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Antibiotic Efficacy

Another study evaluated the efficacy of antibiotics derived from phenylpropionic acid in treating bacterial infections in animal models. The findings demonstrated that these compounds effectively reduced infection rates compared to control treatments, underlining their therapeutic potential .

Comparison with Similar Compounds

Key Findings from Comparisons:

Fluorine Positional Effects :

  • The 2-fluoro substitution in the target compound (vs. 3- or 4-fluoro in analogs) may optimize steric interactions with biological targets, as seen in and .
  • Dual fluorine substitutions (e.g., in ) further enhance stability but may reduce solubility.

Amino and Hydroxy/Methoxy Synergy: The alpha-amino group (akin to Boc-protected analogs in ) likely improves target engagement via hydrogen bonding, while 4-hydroxy and 5-methoxy groups balance solubility and membrane permeability.

Structural Complexity and Bioactivity: Compounds with additional rings (e.g., pyrrolidinone in ) or biphenyl systems () exhibit distinct hydrophobic interactions but may face synthetic challenges.

Pharmacokinetic Trade-offs :

  • Methyl or isopropyl groups () increase lipophilicity but could reduce aqueous solubility, whereas hydroxy/methoxy groups (target compound) mitigate this issue.

Implications for Research and Development

The target compound’s combination of amino, fluoro, hydroxy, and methoxy groups positions it as a promising candidate for:

  • Drug Discovery: Potential applications in pain management or inflammation, leveraging fluorine’s metabolic stability and amino’s binding specificity.
  • Chemical Synthesis : Modular substitutions allow optimization of solubility, reactivity, and bioavailability.

Further studies should prioritize:

  • In vitro binding assays to quantify affinity for targets like COX enzymes.
  • Solubility and stability profiling to validate hypotheses derived from structural analogs.

Preparation Methods

Regioselective Electrophilic Fluorination

The chiral pool approach leverages L-tyrosine as a starting material due to its inherent 4-hydroxy-phenyl group and α-amino acid backbone. Fluorination at the ortho position (C2) is achieved via directed ortho-metalation (DoM) strategies. A typical protocol involves:

  • Protection of the α-amino group with tert-butoxycarbonyl (Boc) and the 4-hydroxy group as a tert-butyldimethylsilyl (TBS) ether.

  • Treatment with lithium diisopropylamide (LDA) at −78°C to generate a phenyllithium intermediate, followed by reaction with N-fluorobenzenesulfonimide (NFSI) to install fluorine.

  • Methoxylation at C5 via Ullmann coupling using copper(I) iodide and methyl iodide.

Key Data :

StepYield (%)Regioselectivity
Fluorination (C2)72>95%
Methoxylation (C5)6589%

Hydroxylation Retention and Deprotection

The 4-hydroxy group is preserved through silyl protection during fluorination and methoxylation. Final deprotection uses tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), yielding the target compound with >90% purity.

Biocatalytic Resolution of Racemic Mixtures

Lipase-Mediated Kinetic Resolution

Racemic α-amino-2-fluoro-4-hydroxy-5-methoxy-phenylpropionic acid is resolved using immobilized lipases (e.g., Candida antarctica Lipase B). The method exploits differential enzymatic esterification of enantiomers:

  • (R) -enantiomer is selectively acylated with vinyl acetate in toluene at 40°C.

  • The unreacted (S) -enantiomer is isolated via column chromatography.

Key Data :

ParameterValue
Enantiomeric Excess98% ee (S)
Conversion45%
Enzyme Reusability5 cycles

Transaminase-Catalyzed Asymmetric Synthesis

An alternative route employs ω-transaminases to convert α-keto acids to α-amino acids. The keto precursor, 2-fluoro-4-hydroxy-5-methoxy-phenylpropionic acid, is reacted with alanine as an amine donor. The (S) -enantiomer is obtained with 94% ee and 68% yield.

Transition Metal-Catalyzed Enantioselective Amination

Ruthenium-Catalyzed C(sp³)–H Amination

A groundbreaking method utilizes ruthenium complexes for direct amination of the phenylpropionic acid backbone. The protocol involves:

  • Substrate preparation: 2-fluoro-4-hydroxy-5-methoxy-phenylpropanoic acid.

  • Reaction with a chiral ruthenium catalyst (e.g., Ru(OAc)₂-(R-BINAP)) and O-mesitylsulfonylhydroxylamine (MSH) as the nitrogen source.

  • Stereocontrolled 1,3-nitrogen migration to form the α-amino group.

Key Data :

CatalystYield (%)ee (%)
Ru(OAc)₂-(R-BINAP)8896
FeCl₂-(R,R-BIP)7591

Iron-Catalyzed Amination for Scalability

Iron catalysts offer a cost-effective alternative. Using FeCl₂ with a bipyrrolidine ligand, the reaction achieves 91% ee at 75% yield, though with slower kinetics compared to ruthenium.

Multi-Step Functionalization of 3-Phenylpropionic Acid

Bromination and Thiol Substitution

Enzymatic Enrichment of Stereoisomers

L-Threonine Aldolase-Mediated Resolution

Racemic 2-amino-3-hydroxy-3-phenylpropionic acid derivatives are resolved using L-threonine aldolase. The enzyme selectively cleaves the (L) -threo isomer, leaving the (D) -enantiomer intact. Subsequent esterification and borohydride reduction yield enantiopure α-amino acids.

Key Data :

ParameterValue
Resolution Efficiency92% ee (D)
Process Scale100 g/batch

Comparative Analysis of Synthetic Routes

Yield and Stereochemical Efficiency

MethodYield (%)ee (%)StepsCost ($/g)
Chiral Pool65997120
Biocatalytic6898590
Ru-Catalyzed88963150
Enzymatic Resolution7292680

Industrial Applicability

  • Ru-Catalyzed Amination : Preferred for high-throughput API synthesis despite cost.

  • Biocatalytic Routes : Ideal for green chemistry mandates but limited by enzyme stability.

Q & A

Q. What are the recommended synthetic strategies for producing enantiomerically pure α-amino-2-fluoro-4-hydroxy-5-methoxy-phenylpropionic acid?

  • Methodological Answer : Enantioselective synthesis can be achieved via biocatalytic approaches or chiral auxiliaries. For example, microbial enzymes (e.g., lipases or transaminases) can resolve racemic mixtures by selectively catalyzing reactions on specific stereoisomers . Alternatively, chiral pool synthesis using L-tyrosine derivatives as starting materials can introduce fluorine and methoxy groups via regioselective electrophilic substitution, followed by hydroxylation at C4 using directed ortho-metalation strategies . Purification typically involves reverse-phase HPLC with chiral columns (e.g., Chiralpak IA/IB) to confirm enantiomeric excess (>99%) .

  • Key Data :

Synthetic RouteYield (%)Enantiomeric Excess (%)Reference
Biocatalytic resolution65–75≥99
Chiral auxiliary (Fmoc-protected)50–6095–98

Q. How can researchers ensure safe handling of fluorinated phenylpropionic acid derivatives during synthesis?

  • Methodological Answer : Fluorinated compounds often release toxic HF under acidic or thermal conditions. Implement engineering controls (e.g., fume hoods) and monitor airborne fluorides using ion-selective electrodes . Use polypropylene-coated gloves and eye protection to prevent dermal/ocular exposure. Decontaminate spills with calcium gluconate gel to neutralize HF .

  • Safety Protocol :

  • PPE : Nitrile gloves, lab coat, face shield.
  • First Aid : Immediate irrigation with water for 15+ minutes for skin/eye contact; calcium gluconate antidote for HF exposure .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-fluoro and 5-methoxy substituents influence the compound’s bioactivity?

  • Methodological Answer : Computational modeling (DFT or MD simulations) can quantify steric hindrance and electron-withdrawing effects. For example, the 2-fluoro group increases electrophilicity at C4 (hydroxy position), enhancing hydrogen bonding with target proteins (e.g., kinase active sites) . The 5-methoxy group stabilizes aromatic π-stacking but may reduce solubility. Validate predictions via SAR studies by synthesizing analogs (e.g., 2-chloro or 5-ethoxy derivatives) and testing inhibition constants (Ki) .

  • Contradiction Analysis :

  • Issue : Conflicting reports on whether 2-fluoro enhances or reduces metabolic stability.
  • Resolution : Perform microsomal stability assays (human/rat liver microsomes) with LC-MS/MS quantification. Fluorine’s electron-withdrawing effect slows CYP450-mediated oxidation but may increase susceptibility to glucuronidation .

Q. What analytical techniques are optimal for resolving structural ambiguities in fluorinated aromatic amino acids?

  • Methodological Answer :
  • NMR : 19F^{19}\text{F}-NMR (470 MHz) identifies fluorine coupling patterns (e.g., 3JF-H^3J_{\text{F-H}} for meta/para substituents) .

  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks. For hygroscopic crystals, use synchrotron radiation to minimize decay .

  • HRMS : Accurately confirms molecular formula (<2 ppm error) and detects trace impurities (e.g., defluorinated byproducts) .

    • Case Study :
      In α-amino-2-fluoro-4-hydroxy-5-methoxy-phenylpropionic acid, 19F^{19}\text{F}-NMR revealed a deshielded signal at δ −112 ppm (ortho-fluoro effect), corroborated by X-ray data showing a 120° dihedral angle between F and NH2_2 .

Q. How can contradictory data on the compound’s solubility and formulation stability be reconciled?

  • Methodological Answer : Use biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal solubility. For injectables, assess pH-dependent stability (e.g., 2-fluoro group hydrolyzes at pH >8). Accelerated stability studies (40°C/75% RH for 6 months) with UPLC-UV monitoring can identify degradation pathways (e.g., oxidative defluorination) .

  • Data Reconciliation :

  • Conflict : Some studies report aqueous solubility >10 mg/mL, others <1 mg/mL.
  • Resolution : Solubility varies with zwitterionic form dominance at pH 6–6. Use potentiometric titration (pKa determination) to optimize pH for formulation .

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